7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Materials Science
Nitrogen-containing heterocycles are a cornerstone of modern science, demonstrating immense importance in both medicinal chemistry and materials science. researchgate.net These organic compounds, which feature a ring structure containing at least one nitrogen atom, are ubiquitous in nature and form the structural basis for a vast array of biologically active molecules, including alkaloids, vitamins, and hormones. nih.gov In the pharmaceutical realm, it is estimated that over 75% of drugs approved by the FDA contain a nitrogen-based heterocyclic moiety, a testament to their therapeutic value. prepchem.com The unique ability of the nitrogen atom to form hydrogen bonds and participate in various non-covalent interactions makes these scaffolds privileged structures in drug design. prepchem.com They are integral to drugs with a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. prepchem.comnih.gov
Beyond medicine, nitrogen heterocycles are pivotal in materials science. They serve as essential building blocks for creating functional materials such as conductive polymers, like polypyrroles, and advanced dyes used in textiles and biomedical imaging. acs.org Their electron-rich nature also allows them to function as effective ligands in catalysis, enhancing the speed and selectivity of chemical reactions. acs.org Furthermore, specific heterocyclic systems are explored for applications in organic electronics, including solar cells and light-emitting diodes. nih.gov
Overview of theacs.orgprepchem.comresearchgate.netTriazolo[4,3-a]pyridine Core Structure
The acs.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine is a fused bicyclic heterocyclic system. It consists of a pyridine (B92270) ring fused with a 1,2,4-triazole (B32235) ring. The structure is characterized by a bridgehead nitrogen atom, which is shared between the two rings. nih.gov This arrangement creates a unique electronic and steric environment that has been exploited in various research areas.
The parent compound, acs.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine, has the chemical formula C₆H₅N₃ and is a 10-π electron aromatic system. nih.gov The fusion of the electron-deficient pyridine ring with the electron-rich triazole ring results in a distinct chemical reactivity profile. Various synthetic methods have been developed to construct this scaffold, often involving the cyclization of 2-hydrazinopyridine (B147025) precursors with different reagents. researchgate.netorganic-chemistry.org Techniques range from classical dehydration reactions using strong acids to milder, more modern approaches like modified Mitsunobu reactions and palladium-catalyzed processes, which allow for the incorporation of a wider variety of functional groups. researchgate.netorganic-chemistry.org
Specific Research Focus on 7-Methoxy-acs.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine and its Substituted Analogues
While extensive research has been conducted on the broader acs.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine scaffold, detailed studies focusing specifically on 7-Methoxy- acs.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine are not widely available in published literature. However, the importance of this specific analogue can be inferred from the significant impact that substituents have on the biological activity of the parent scaffold. Research has consistently shown that modifying the core structure at various positions, including the 7-position of the pyridine ring, can dramatically alter the compound's properties and therapeutic potential.
The methoxy (B1213986) group (-OCH₃) is a common functional group in medicinal chemistry known for its ability to improve metabolic stability, enhance solubility, and modulate binding interactions with biological targets. The introduction of a methoxy group at the 7-position of the acs.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine core is a rational strategy in drug design.
Research on substituted analogues of this scaffold is diverse and has yielded promising results across different therapeutic areas. For instance, derivatives of the isomeric acs.orgprepchem.comresearchgate.nettriazolo[1,5-a]pyridine have been developed as potent inverse agonists of the RORγt nuclear receptor, a target for autoimmune diseases like psoriasis. nih.gov In one study, the acs.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine isomer showed reduced, but still present, inhibitory activity compared to its [1,5-a] counterpart, highlighting how the nitrogen atom's position within the fused ring system is critical for activity. nih.gov
Other research has focused on the development of acs.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine derivatives as inhibitors for targets in cancer immunotherapy. A novel series of these compounds was found to be potent inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint. acs.org Similarly, the scaffold has been identified as a promising starting point for developing inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), another key target in immuno-oncology. nih.gov Furthermore, triazolopyridine compounds bearing a sulfonamide group have shown potential as antimalarial agents. nih.gov
The table below summarizes the research findings on various substituted analogues, illustrating the versatility of the core scaffold.
| Scaffold/Analogue | Substitution | Target/Application | Key Finding | Reference |
| acs.orgprepchem.comresearchgate.netTriazolo[4,3-a]pyridine | Various | PD-1/PD-L1 Inhibition | Identified as potent inhibitors for cancer immunotherapy. | acs.org |
| acs.orgprepchem.comresearchgate.netTriazolo[4,3-a]pyridine | Various | IDO1 Inhibition | Novel chemotype for developing IDO1 inhibitors. | nih.gov |
| acs.orgprepchem.comresearchgate.netTriazolo[4,3-a]pyridine Sulfonamides | Sulfonamide group | Antimalarial | Showed potential activity against Plasmodium falciparum. | nih.gov |
| acs.orgprepchem.comresearchgate.netTriazolo[4,3-a]pyridin-3(2H)-one | Congener of Trazodone | Serotonin Uptake Inhibition | Used to prepare a potent and selective inhibitor of 5-hydroxytryptamine uptake. | chemicalbook.com |
| acs.orgprepchem.comresearchgate.netTriazolo[1,5-a]pyridine | Various | RORγt Inverse Agonist | Potent inhibitors for potential treatment of autoimmune diseases. | nih.gov |
| 7-Substituted- acs.orgprepchem.comresearchgate.nettriazolo[1,5-a]pyrimidines | Various at position 7 | Anticonvulsant | 7-(heptyloxy) derivative showed potent anticonvulsant activity. | nih.gov |
Given these findings, the specific study of 7-Methoxy- acs.orgprepchem.comresearchgate.nettriazolo[4,3-a]pyridine and its analogues represents a logical and promising direction for future research to explore new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTKMGZHNBUULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NN=CN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Methoxy 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives
Historical Development oforganic-chemistry.orgresearchgate.netnih.govTriazolo[4,3-a]pyridine Synthesis
The synthesis of the organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine ring system has evolved significantly since its initial discovery. Early methods often relied on multi-step procedures with harsh reaction conditions and limited substrate scope. A foundational approach involved the cyclization of 2-hydrazinopyridine (B147025) with various one-carbon synthons. For instance, reactions with formic acid or its derivatives would yield the parent organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine.
Over the decades, the demand for more complex and functionally diverse derivatives, including those like 7-Methoxy- organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine, spurred the development of more refined and efficient synthetic routes. The progression of synthetic organic chemistry introduced methods such as oxidative cyclization and the use of orthoesters, which offered better yields and purer products. The development of the well-known antidepressant Trazodone, which features a substituted organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridin-3(2H)-one core, highlights the long-standing pharmaceutical interest in this scaffold and drove further synthetic exploration. capes.gov.brnih.gov The historical shift has been from classical condensation reactions to more sophisticated, high-efficiency methodologies that offer greater control over regioselectivity and functional group tolerance.
Modern Approaches toorganic-chemistry.orgresearchgate.netnih.govTriazolo[4,3-a]pyridine Ring Formation
Modern synthetic chemistry provides a diverse toolkit for the construction of the organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine ring system. These contemporary methods prioritize efficiency, atom economy, sustainability, and the ability to generate molecular diversity, which are crucial for drug discovery and material science applications. The synthesis of 7-Methoxy- organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine would typically utilize a precursor such as 2-hydrazino-4-methoxypyridine or 2-chloro-4-methoxypyridine (B97518).
The most fundamental and widely used method for synthesizing the organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold is the cyclization of a 2-hydrazinopyridine derivative. For the target compound, 7-Methoxy- organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine, the key starting material is 2-hydrazino-4-methoxypyridine. This precursor can be reacted with a variety of reagents that provide the third nitrogen and the carbon atom required to form the triazole ring.
Common cyclizing agents include carboxylic acids, aldehydes, orthoesters, and isothiocyanates. rsc.orgresearchgate.net For example, reaction with an aldehyde first forms a pyridinylhydrazone intermediate, which then undergoes oxidative cyclization to yield the final product. researchgate.net An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates offers a modern, oxidant-free approach to 3-amino substituted derivatives. organic-chemistry.org
| Cyclizing Agent | Product Type | Conditions | Reference(s) |
| Aromatic Aldehydes | 3-Aryl derivatives | Oxidative cyclization (e.g., NBS, TCCA) | rsc.orgresearchgate.net |
| Ethyl Imidates | 3-Alkyl/Aryl derivatives | Acetic acid, 50-70 °C | researchgate.net |
| Isothiocyanates | 3-Amino derivatives | Electrochemical desulfurative cyclization | organic-chemistry.org |
| Urea (B33335) | 3-Hydroxy (keto form) derivatives | Microwave irradiation | chemicalbook.com |
| Chloroethynylphosphonates | 3-Methylphosphonylated derivatives | K₂CO₃, CH₃CN, rt |
One-pot multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their high efficiency, atom economy, and operational simplicity. acsgcipr.org These strategies allow for the construction of complex molecules like substituted organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridines in a single step from readily available starting materials, avoiding the need to isolate intermediates.
A common MCR approach involves the reaction of a 2-hydrazinopyridine (such as 2-hydrazino-4-methoxypyridine), an aldehyde, and an oxidizing agent in a single reaction vessel. rsc.orgresearchgate.net This method is highly versatile and tolerant of various functional groups on the aldehyde, allowing for the synthesis of a diverse library of 3-substituted derivatives. Other MCRs might involve different components, but the core principle of convergent synthesis remains the same, offering a rapid and practical route to the desired heterocyclic system. researchgate.netacs.orgnih.gov
| Components | Catalyst/Oxidant | Key Features | Reference(s) |
| 2-Hydrazinopyridine, Aromatic Aldehyde | NBS-DBU, TCCA, or HTIB | Room temperature, high efficiency | rsc.org |
| 2-Hydrazinopyridine, Aldehyde | Sodium hypochlorite (B82951) in ethanol (B145695) | Green approach, good yields | researchgate.net |
| Aminotriazoles, β-Ketoglutaric acid dimethyl ester, DMF-DMA | None (reflux) | Regioselective, forms related triazolopyrimidines | researchgate.net |
Transition metal catalysis offers powerful and efficient pathways for the formation of the organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine ring. Palladium- and copper-based catalysts are most commonly employed for these transformations.
A notable palladium-catalyzed method involves the coupling of a 2-chloropyridine (B119429) derivative (e.g., 2-chloro-4-methoxypyridine) with an acid hydrazide. organic-chemistry.org This reaction is followed by a dehydration step, often facilitated by microwave irradiation, to complete the cyclization. This approach is highly efficient and chemoselective. organic-chemistry.org Rhodium and palladium complexes with organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridin-3-ylidene ligands have also been synthesized and studied for their catalytic activity in reactions like the Suzuki–Miyaura cross-coupling. rsc.orgresearchgate.netnih.gov Copper catalysts can be used to promote the reaction between 2-aminopyridines and nitriles or in oxidative cyclization reactions. mdpi.comorganic-chemistry.org
| Metal Catalyst | Reactants | Reaction Type | Reference(s) |
| Palladium(II) acetate | 2-Chloropyridine, Acid hydrazide | Addition followed by dehydration/cyclization | organic-chemistry.org |
| Copper(I) bromide | 2-Aminopyridine, Nitrile | Consecutive addition–oxidative cyclization | mdpi.comorganic-chemistry.org |
| Ruthenium(III) chloride | 2-(Arylidenehydrazinyl)pyridines | Oxidative C-N bond formation | researchgate.net |
| Palladium/Rhodium | organic-chemistry.orgresearchgate.netnih.govTriazolo[4,3-a]pyridinium salts | Formation of metal-carbene complexes | rsc.orgnih.gov |
Growing emphasis on green chemistry has led to the development of more sustainable methods for synthesizing heterocyclic compounds. These routes aim to minimize waste, avoid hazardous reagents, and use renewable resources or environmentally friendly solvents like water.
For the synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridines, several green approaches have been reported. One such method employs an iodine (I₂)/potassium iodide (KI)-mediated oxidative N-N bond formation, which can be performed in an aqueous medium, making it an environmentally friendly option. organic-chemistry.orgorganic-chemistry.org Another sustainable strategy involves using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in polyethylene (B3416737) glycol (PEG), a recyclable reaction medium. organic-chemistry.org The use of sodium hypochlorite as an oxidant in ethanol also represents a cleaner synthetic alternative. researchgate.net
| Method | Key Reagents/Solvents | Environmental Benefit | Reference(s) |
| Oxidative Cyclization | Ceric Ammonium Nitrate / Polyethylene Glycol (PEG) | Recyclable solvent, economic | organic-chemistry.org |
| Oxidative C-N and N-S Bond Formation | Iodine (I₂) in Water | Metal-free, use of water as solvent | organic-chemistry.org |
| Oxidative Ring Closure | Sodium Hypochlorite / Ethanol | "Clean" oxidant, biodegradable solvent | researchgate.net |
| Electrochemical Cyclization | No external oxidants | Avoids chemical oxidant waste | organic-chemistry.org |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgnih.gov The synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine and its derivatives has greatly benefited from this technology.
Numerous synthetic strategies for this scaffold have been adapted for microwave irradiation. For instance, the palladium-catalyzed reaction between 2-chloropyridines and hydrazides followed by cyclization is significantly expedited under microwave conditions. organic-chemistry.org Similarly, the reaction of 2-hydrazinopyridine with urea to form the corresponding organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridin-3(2H)-one is accomplished in seconds under microwave irradiation in a solvent-free setting. chemicalbook.com Catalyst-free methods for synthesizing related triazolopyridines have also been developed using enaminonitriles and benzohydrazides under microwave heating, highlighting the versatility of this technique. mdpi.comnih.gov
| Reaction | Conventional Time | Microwave Time | Key Advantage | Reference(s) |
| 2-Hydrazinopyridine + Urea | Hours | 50 seconds | Drastic time reduction, solvent-free | chemicalbook.com |
| 2,3-Dichloropyridine + Hydrazine (B178648) Hydrate (multi-step) | Days | Minutes per step | High yields, facile work-up | researchgate.netnih.gov |
| Enaminonitriles + Benzohydrazides | 24 hours (at 120 °C) | 15-30 minutes (at 140 °C) | Catalyst-free, rapid, high yields | mdpi.comnih.gov |
| 1-Amino-2-imino-pyridines + Carboxylic Acids | Hours | 15 minutes | Metal-free, no column chromatography | rsc.org |
Electrochemically Induced Cyclization Reactions
Electrochemical synthesis has emerged as a green and efficient alternative for constructing the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core. This method avoids the need for harsh reagents and transition-metal catalysts, often proceeding under mild conditions. researchgate.net
One notable approach involves the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. organic-chemistry.org This strategy provides a direct route to 3-amino- rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines with broad substrate scope and good functional group compatibility. The reaction can be performed on a gram scale, highlighting its potential for larger-scale synthesis. organic-chemistry.org
Another electrochemical method is the intramolecular dehydrogenative C–N cross-coupling reaction. rsc.org This one-pot process utilizes commercially available aldehydes and 2-hydrazinopyridines to efficiently produce rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines. rsc.org The reaction is atom- and step-economical, compatible with various functional groups, and avoids the use of external metals or oxidants. rsc.org
Table 1: Comparison of Electrochemical Cyclization Methods
| Method | Starting Materials | Key Features | Ref |
| Desulfurative Cyclization | 2-Hydrazinopyridines, Isothiocyanates | Metal-free, oxidant-free, gram-scale synthesis | organic-chemistry.org |
| Dehydrogenative C–N Cross-Coupling | Aldehydes, 2-Hydrazinopyridines | Reagent-free, atom-economical, one-pot | rsc.org |
Strategic Incorporation of the 7-Methoxy Moiety During Synthesis
The introduction of the 7-methoxy group can be achieved at different stages of the synthetic sequence, either by functionalizing the pyridine (B92270) precursor before cyclization or by derivatizing the triazolopyridine core after its formation.
A common strategy involves the synthesis of a substituted 2-chloropyridine or a related activated precursor bearing the desired methoxy (B1213986) group. For instance, 2-chloro-4-methoxypyridine can serve as a key intermediate. This precursor can then undergo nucleophilic substitution with hydrazine to form 2-hydrazinyl-4-methoxypyridine. Subsequent reaction with a suitable one-carbon synthon, such as an orthoester or a carboxylic acid derivative, leads to the formation of the triazole ring.
The synthesis of the 4-methoxypyridine (B45360) precursor itself can be achieved through various methods, such as the nucleophilic substitution of 4-chloropyridine (B1293800) with sodium methoxide (B1231860) or the methylation of 4-hydroxypyridine. chemicalbook.com The specific route chosen often depends on the availability and cost of the starting materials.
One method involves the synthesis of a 7-hydroxy- rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine intermediate, which can then be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
Another strategy is the functionalization of a pre-existing triazolopyridine core. For example, lithiation of a rsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine at the 7-position has been reported, which could potentially be adapted for the introduction of a methoxy group. tandfonline.com Advances in C-H activation and cross-coupling reactions also offer potential avenues for the direct introduction of a methoxy group onto the pyridine ring of the fused system. rsc.org
Stereochemical Control and Resolution in the Synthesis of 7-Methoxy-rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine Analogues
When substituents are introduced that create chiral centers, controlling the stereochemistry becomes a critical aspect of the synthesis. This is particularly relevant for the development of pharmacologically active compounds, where different enantiomers or diastereomers may exhibit distinct biological activities.
Stereochemical control can be achieved through several approaches:
Use of Chiral Starting Materials: Incorporating a chiral precursor early in the synthetic sequence can direct the stereochemistry of subsequent transformations.
Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions can induce enantioselectivity.
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can influence the stereochemical outcome of a reaction, with the auxiliary being removed in a later step.
Chiral Resolution: In cases where a racemic mixture is formed, separation of the enantiomers can be achieved through techniques such as chiral chromatography or crystallization with a chiral resolving agent.
For instance, in the synthesis of related tetrahydro- rsc.orgorganic-chemistry.orgtriazolo[4,5-c]pyridines, a stereoselective synthesis involving a one-pot [3+2] cycloaddition/Cope-elimination cascade was developed to control a challenging chiral center. nih.govnih.gov While specific examples for 7-methoxy- rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine are not extensively detailed in the provided search results, these general principles of stereochemical control are broadly applicable to the synthesis of its chiral analogues.
Scalable Synthesis and Process Optimization for 7-Methoxy-rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine Derivatives
The transition from laboratory-scale synthesis to large-scale production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include the choice of reagents, solvents, reaction conditions, and purification methods.
Continuous flow chemistry offers a promising approach for the scalable synthesis of triazolopyridine derivatives. nih.govucla.edu This technology allows for better control over reaction parameters, enhanced safety when using hazardous reagents, and the potential for automation. ucla.edu For example, a two-step continuous-flow strategy has been developed for the synthesis of the 1,4,6,7-tetrahydro-5H- rsc.orgorganic-chemistry.orgtriazolo[4,5-c]pyridine scaffold, which could be adapted for the synthesis of related structures. nih.gov
Microwave-assisted synthesis is another technique that can accelerate reaction times and improve yields, making it suitable for rapid optimization and library synthesis. nih.govchemicalbook.com The use of environmentally benign solvents and catalysts is also a growing trend in process optimization, aligning with the principles of green chemistry. researchgate.net
Structure Activity Relationship Sar Studies of 7 Methoxy 1 2 3 Triazolo 4,3 a Pyridine Derivatives
General Principles of SAR in Fused Heterocyclic Systems
The design and synthesis of molecules for therapeutic purposes often rely on structure-activity relationship (SAR) studies to develop new agents that can inhibit the growth of pathological cells or modulate receptor activity. mdpi.com Fused heterocyclic systems, such as the acs.orgnih.govdocumentsdelivered.comtriazolo[4,3-a]pyridine core, offer a rigid framework that can be systematically modified to probe interactions with biological targets. The nature, position, and orientation of substituents on the heterocyclic rings can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. nih.gov For instance, in related pyrazolo-triazolo-pyrimidine systems, substitutions at various positions on the nucleus have been shown to be critical for affinity and selectivity towards different adenosine (B11128) receptor subtypes. nih.gov Similarly, for mGluR modulators, even subtle changes to the heterocyclic core or its substituents can switch a compound's activity from agonistic to antagonistic or alter its allosteric modulation profile. nih.gov
Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 2 (mGluR2) Activity
The mGluR2 receptor, a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders. nih.govnih.gov Positive allosteric modulators (PAMs) of mGluR2 are of particular interest as they enhance the receptor's response to the endogenous agonist, glutamate, offering a more subtle and potentially safer mode of action compared to direct agonists. nih.govdocumentsdelivered.com The acs.orgnih.govdocumentsdelivered.comtriazolo[4,3-a]pyridine scaffold has proven to be a valuable template for the development of potent and selective mGluR2 PAMs. acs.orgdocumentsdelivered.com
Positive Allosteric Modulator (PAM) Activity Profiling
The activity of mGluR2 PAMs is typically characterized by their ability to potentiate the glutamate-induced response in cellular assays. This is often quantified by the EC₅₀ value, which represents the concentration of the PAM that produces a half-maximal potentiation of a sub-maximal glutamate concentration. Research has shown that derivatives of the acs.orgnih.govdocumentsdelivered.comtriazolo[4,3-a]pyridine series can exhibit potent mGluR2 PAM activity, with some compounds demonstrating nanomolar to low micromolar EC₅₀ values. acs.orgnih.gov The functional activity of these compounds can be assessed using various in vitro assays, such as measuring changes in intracellular calcium or cAMP levels in cells expressing the mGluR2 receptor. nih.govnih.gov
Influence of the 7-Methoxy Moiety on mGluR2 PAM Potency and Affinity
The 7-methoxy group on the acs.orgnih.govdocumentsdelivered.comtriazolo[4,3-a]pyridine ring plays a significant role in modulating the potency and affinity of these compounds as mGluR2 PAMs. While direct SAR studies isolating the effect of the 7-methoxy group are part of broader research, the electronic and steric properties of this substituent are crucial. In a series of 7-aryl- acs.orgnih.govdocumentsdelivered.comtriazolo[4,3-a]pyridines, the presence of substituents at the 7-position was found to be a key determinant of activity. acs.org The methoxy (B1213986) group, being an electron-donating group, can influence the electron density of the heterocyclic ring system, which in turn can affect its binding to the allosteric site on the mGluR2 receptor.
Kinetic Binding Parameters: Association, Dissociation, and Residence Time Studies for mGluR2 Ligands
Beyond simple affinity and potency measurements, understanding the kinetic binding parameters of a ligand is crucial for predicting its in vivo efficacy. These parameters include the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the resulting residence time (RT = 1/kₒff) of the ligand at the receptor. acs.orgdocumentsdelivered.com Studies on 7-aryl- acs.orgnih.govdocumentsdelivered.comtriazolo[4,3-a]pyridine derivatives as mGluR2 PAMs have revealed a range of kinetic profiles. acs.org
It has been observed that the association rate constant (kₒₙ) can be linearly correlated with the affinity (pKi) of the compound. acs.orgdocumentsdelivered.com This suggests that for this series of compounds, higher affinity is often driven by a faster "on-rate." The dissociation rate (kₒff) and, consequently, the residence time, can significantly influence the duration of the pharmacological effect. A longer residence time can lead to a more sustained receptor activation. acs.orgresearchgate.net
Table 1: Kinetic Parameters of Selected 7-Aryl- acs.orgnih.govdocumentsdelivered.comtriazolo[4,3-a]pyridine Derivatives at mGluR2
| Compound | pEC₅₀ | pKi | kₒₙ (10⁵ M⁻¹min⁻¹) | kₒff (10⁻³ min⁻¹) | Residence Time (min) |
| Compound A | 7.2 | 8.1 | 5.6 | 2.5 | 400 |
| Compound B | 6.8 | 7.9 | 3.2 | 4.0 | 250 |
| Compound C | 7.8 | 8.7 | 12.0 | 1.0 | 1000 |
This table presents hypothetical data based on trends reported in the literature for illustrative purposes. acs.org
Role of Other Substituents in theacs.orgnih.govdocumentsdelivered.comTriazolo[4,3-a]pyridine Scaffold on mGluR2 Activity
The substituents at other positions of the acs.orgnih.govdocumentsdelivered.comtriazolo[4,3-a]pyridine scaffold also exert a significant influence on mGluR2 PAM activity. For instance, in the 7-aryl series, the nature of the aryl group at the 7-position dramatically affects potency and affinity. acs.org Furthermore, the introduction of a 4-methoxy-3-pyridine moiety connected via a methylene (B1212753) spacer has been shown to yield compounds with moderate to good potency and affinity. acs.org The exploration of different substituents allows for the optimization of not only the potency but also the pharmacokinetic properties of these compounds, which is essential for their development as therapeutic agents. nih.gov
Structure-Activity Relationships in Adenosine Receptor Antagonism
The acs.orgnih.govdocumentsdelivered.comtriazolo[4,3-a]pyridine scaffold is also a known pharmacophore for adenosine receptor antagonists. unicam.it Adenosine receptors, which include the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are involved in a wide array of physiological processes, and their modulation has therapeutic potential in various diseases. The structural features required for potent and selective antagonism of adenosine receptors can differ significantly from those required for mGluR2 modulation.
In related triazolo-based heterocyclic systems, such as pyrazolo-triazolo-pyrimidines, the nature and position of substituents are critical for determining the affinity and selectivity for different adenosine receptor subtypes. nih.gov For example, small alkyl groups at one position combined with a specific phenylcarbamoyl substitution at another can lead to highly potent and selective antagonists for the A₃ adenosine receptor. nih.gov While specific SAR data for 7-methoxy- acs.orgnih.govdocumentsdelivered.comtriazolo[4,3-a]pyridine derivatives as adenosine receptor antagonists is less prevalent in the public domain, the general principles of SAR for this class of compounds suggest that modifications to the 7-methoxy group and other positions on the triazolopyridine core would likely have a profound impact on their adenosine receptor binding profiles. The replacement of an oxo function with an amino group in other bicyclic systems has been shown to significantly alter adenosine receptor affinity and selectivity. unicam.it
Impact of the 7-Methoxy Group and other Substituents on A1 and A2 Receptor Affinity in Related Systems
The affinity and selectivity of ligands for adenosine receptor subtypes (A1, A2A, A2B, and A3) can be significantly modulated by the substitution pattern on the heterocyclic scaffold. unicam.it In the context of triazolopyridine derivatives, the introduction of a methoxy group, particularly at the 7-position, and other substituents plays a crucial role in defining their interaction with A1 and A2A adenosine receptors.
Research on 2-amido-5-aryl-8-methoxy-triazolopyridine derivatives has provided insights into the potential role of the methoxy group. researchgate.net While direct data on the 7-methoxy isomer is limited, studies on the related 8-methoxy scaffold suggest that the methoxy group, in combination with other substituents, can influence properties like lipophilicity and metabolic stability, which are critical for receptor binding and potential central nervous system penetration. researchgate.net
In a broader context of related bicyclic heteroaromatic systems, the nature of substituents on the pyridine (B92270) or pyrimidine (B1678525) ring dramatically impacts adenosine receptor affinity. For instance, in a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives, replacing a 7-oxo function with a 7-amino group significantly altered the affinity and selectivity profile, shifting from an A3-selective antagonist to a compound with good affinity for A1 and A2A receptors. unicam.it Further modifications, such as the introduction of aryl or heteroaryl groups at other positions, fine-tuned these interactions. unicam.it
A comparative study of isomeric 8-amino-2-aryl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine-6-carboxyl amides and their 5-amino-2-aryl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine-7-carboxyl amide counterparts revealed that the hydrogen-bond donor strength of a free amino functionality is a key determinant for human A2A (hA2A) inhibitory activity and selectivity against the human A1 (hA1) receptor. nih.gov This highlights the importance of the precise positioning of hydrogen-bonding groups on the triazolopyridine core for adenosine receptor recognition.
The following table summarizes the adenosine receptor affinities for a selection of related heterocyclic compounds, illustrating the impact of substituent modifications.
| Compound/Scaffold | Substituents | Target | Affinity (Ki or IC50) | Reference |
| 8-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative | 2-Aryl, 6-carboxyl amide | hA2A | Varies with aryl group | nih.gov |
| 5-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative | 2-Aryl, 7-carboxyl amide | hA2A | Varies with aryl group | nih.gov |
| 7-amino-thiazolo[5,4-d]pyrimidine derivative | 2-Phenyl, 5-methyl | hA1, hA2A | Good affinity | unicam.it |
| 2-aryl-9-methyl-6-morpholinopurine derivative | 2-(2-F-5-MeOC6H3) | A3 | pKi = 7.83 | mdpi.com |
SAR in Other Receptor and Enzyme Modulations
The versatility of the triazolo-azine scaffold extends beyond adenosine receptors, with derivatives showing activity against various enzymes and other receptors.
The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core has been identified as a promising scaffold for the development of tankyrase (TNKS) inhibitors. nih.gov Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are implicated in Wnt/β-catenin signaling, making them attractive targets for cancer therapy. nih.gov
Structure-based optimization of a hit compound led to the discovery of 4-(2-(6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol, a potent and selective TNKS inhibitor. nih.gov SAR studies revealed that the triazolo[4,3-b]pyridazine nucleus is crucial for activity. nih.gov The absence of a traditional amide moiety, often found in PARP inhibitors, conferred high TNKS specificity to this class of compounds. nih.gov Further studies on 1,2,4-triazole-based scaffolds have led to the identification of picomolar inhibitors of TNKS with favorable pharmacokinetic profiles. nih.gov
A different study identified N-( nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403) as a novel TNKS inhibitor. mdpi.com This compound effectively stabilized AXIN2 and reduced active β-catenin in colorectal cancer cell lines. mdpi.com
The table below presents data on the inhibitory activity of selected triazolo-azine derivatives against tankyrase.
| Compound | Scaffold | Target | Activity (IC50) | Reference |
| 12 | nih.govnih.govnih.govTriazolo[4,3-b]pyridazine | TNKSs | Low nanomolar | nih.gov |
| OM-153 (24) | 1,2,4-Triazole (B32235) | TNKS1/2 | Picomolar (cellular assay) | nih.gov |
| TI-12403 | nih.govnih.govnih.govTriazolo[4,3-a]pyridine | TNKS | Effective in cell-based assays | mdpi.com |
The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in the pathogenesis of autoimmune diseases like psoriasis. nih.govacs.orgnih.gov The nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold has been successfully utilized to develop potent RORγt inverse agonists. nih.govacs.orgnih.gov
Starting from a known piperazine (B1678402) RORγt inverse agonist, researchers designed and synthesized nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives. nih.govacs.orgnih.gov A key finding was that the nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative 3a displayed excellent inhibitory activity (IC50 = 41 nM), whereas the isomeric nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivative 2a had reduced activity (IC50 = 590 nM). nih.gov This indicates that the nitrogen atom arrangement within the fused triazole ring system is critical for potent RORγt inverse agonism. nih.gov Further optimization of 3a , focusing on a metabolically unstable cyclopentyl ring and the central piperazine core, led to the discovery of a more potent and metabolically stable analog, 5a . nih.govacs.orgnih.gov
The following table shows the RORγt inverse agonist activity of key nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives.
| Compound | Scaffold | RORγt Inverse Agonist Activity (IC50) | Reference |
| 2a | nih.govnih.govnih.govTriazolo[4,3-a]pyridine | 590 nM | nih.gov |
| 3a | nih.govnih.govnih.govTriazolo[1,5-a]pyridine | 41 nM | nih.gov |
| 5a | nih.govnih.govnih.govTriazolo[1,5-a]pyridine | Strong inhibitory activity | nih.govacs.orgnih.gov |
Rational Drug Design and Scaffold Hopping Approaches Utilizing thenih.govnih.govnih.govTriazolo[4,3-a]pyridine Core
Rational drug design and scaffold hopping are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. niper.gov.innih.gov The nih.govnih.govnih.govtriazolo[4,3-a]pyridine core has been employed in such approaches to develop inhibitors for various targets.
Scaffold hopping aims to replace a central core structure of a known active compound with a novel scaffold while retaining or improving biological activity. niper.gov.innih.gov This can lead to compounds with different physicochemical properties and potentially new intellectual property. The triazolopyridine scaffold has been identified as a potential replacement for other heterocyclic systems, such as the imidazopyridazine scaffold in PIM-1 kinase inhibitors. researchgate.net
In one example of rational design, a series of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual c-Met/VEGFR-2 inhibitors. nih.gov The introduction of the triazolo[4,3-a]pyrazine core was found to be a successful strategy, leading to compounds with potent antiproliferative activities. nih.gov
The versatility of the broader triazolopyrimidine scaffold, an isostere of the naturally occurring purine (B94841) ring system, has been widely exploited in drug design. nih.gov This demonstrates the value of these heterocyclic systems as core structures in rational drug discovery programs.
Conformational Restriction Strategies in SAR Elucidation
Conformational restriction is a common strategy in medicinal chemistry to enhance potency and selectivity by reducing the entropic penalty upon binding to a biological target. By locking a flexible molecule into a specific, bioactive conformation, it is possible to gain a deeper understanding of the SAR.
Mechanistic Insights into the Biological Activity of 7 Methoxy 1 2 3 Triazolo 4,3 a Pyridine Derivatives
Exploration of Anticonvulsant Mechanisms in Analogous Structures
The anticonvulsant properties of various triazole-containing heterocyclic systems have been extensively studied, with several derivatives showing promising activity in preclinical models. While specific data on 7-Methoxy- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine is scarce, the mechanisms of analogous 7-substituted- mdpi.comnih.govnih.govtriazolo[4,3-f]pyrimidine and 7-substituted- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives offer valuable insights.
A prominent mechanism of action for many anticonvulsant drugs is the modulation of GABAergic neurotransmission. Research on 7-substituted- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives has shown that these compounds can exhibit anticonvulsant effects. google.com The design of these compounds often draws parallels to benzodiazepines, which are known to bind to the benzodiazepine (B76468) (BZD) site on the GABA-A receptor, enhancing the inhibitory effects of GABA. The structural features considered important for this activity include an aromatic ring, a coplanar proton-accepting group, and a non-coplanar aromatic ring. google.com A study on 7-substituted- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives included the synthesis and characterization of 7-(4-Methoxyphenyl)- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine, a compound structurally similar to the subject of this article. google.com
Furthermore, a study on a series of 7-substituted- mdpi.comnih.govnih.govtriazolo[4,3-f]pyrimidine derivatives identified compound 3i (7-(4-chlorophenoxy)- mdpi.comnih.govnih.govtriazolo[4,3-f]pyrimidine) as a potent anticonvulsant agent. nih.govnih.gov This compound was effective in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures. nih.govnih.gov Mechanistic studies revealed that compound 3i also showed antagonistic activity against seizures induced by pentylenetetrazole (PTZ), isoniazid (B1672263) (ISN), and 3-mercaptopropionic acid (3-MP), suggesting a multimodal mechanism of action that may involve modulation of the GABAergic system. nih.govnih.gov
The following table summarizes the anticonvulsant activity of selected 7-substituted- mdpi.comnih.govnih.govtriazolo[4,3-f]pyrimidine derivatives.
| Compound | R | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) |
| 3a | H | >300 | >300 | - |
| 3d | 4-F-PhO | 68.3 | 315.6 | 4.6 |
| 3i | 4-Cl-PhO | 34.7 | 262.9 | 7.6 |
| 3j | 4-Br-PhO | 45.2 | 289.4 | 6.4 |
Data sourced from a study on 7-substituted- mdpi.comnih.govnih.gov-triazolo[4,3-f]pyrimidine derivatives. nih.govnih.gov
These findings suggest that the 7-position of the triazolopyrimidine core is a critical point for substitution to achieve potent anticonvulsant activity. The nature of the substituent at this position significantly influences the compound's efficacy and neurotoxicity profile.
Mechanisms of Action for Antiproliferative Activity
The mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine scaffold and its derivatives have emerged as a promising class of compounds with potential antiproliferative activity against various cancer cell lines. The mechanisms underlying this activity are often linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
One of the primary mechanisms of action for related compounds, such as mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives, is the inhibition of receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2. nih.gov The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, and metastasis. Similarly, VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth. By dually inhibiting these kinases, these compounds can effectively cut off critical signaling pathways for cancer progression. A study on mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives identified a promising compound, 17l , which exhibited excellent antiproliferative activities against A549 (lung), MCF-7 (breast), and Hela (cervical) cancer cell lines. nih.gov The introduction of the triazolo[4,3-a]pyrazine core was found to be a key pharmacophore for this antitumor effect. nih.gov
The presence of a methoxy (B1213986) group can also significantly influence the antiproliferative activity. In a review of methoxyflavone analogs, the C7-methoxy substitution was noted to increase cytotoxic effects. mdpi.com The introduction of a methoxy group at the C-8 position of ciprofloxacin (B1669076) derivatives also resulted in enhanced binding affinity to their target and potent activity against drug-resistant organisms. nih.gov This suggests that the 7-methoxy group in 7-Methoxy- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine could play a crucial role in its potential anticancer activity, possibly by enhancing its interaction with target proteins or by modulating its pharmacokinetic properties.
The following table presents the in vitro antiproliferative activity of selected mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives against different cancer cell lines.
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) |
| 16g | 1.89 ± 0.15 | 2.15 ± 0.21 | 2.43 ± 0.33 |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Control) | 0.85 ± 0.06 | 0.96 ± 0.11 | 1.12 ± 0.19 |
Data sourced from a study on mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives. nih.gov
Ligand-Target Interaction Dynamics and Binding Site Analysis
For antiproliferative activity, molecular docking studies of mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives with c-Met and VEGFR-2 kinases have revealed key binding interactions. These studies show that the compounds can fit into the ATP-binding pocket of the kinases, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov This competitive inhibition prevents the binding of ATP and subsequent phosphorylation, thereby blocking the downstream signaling cascade.
In the context of anticonvulsant activity, docking studies of triazolopyrimidine derivatives have been performed on the GABA-A receptor. These studies suggest that the compounds can bind to the benzodiazepine binding site, which is located at the interface of the α and γ subunits of the receptor. The interactions often involve hydrogen bonds with key residues and hydrophobic interactions that stabilize the ligand-receptor complex.
Furthermore, a study on a novel series of mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents utilized molecular docking to investigate their binding to falcipain-2, a cysteine protease of Plasmodium falciparum. The study identified key hydrogen bonding and hydrophobic interactions within the active site of the enzyme, providing a rationale for their observed activity. This highlights the versatility of the mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine scaffold in targeting different enzymes.
Advanced Spectroscopic and Computational Characterization of 7 Methoxy 1 2 3 Triazolo 4,3 a Pyridine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical architecture of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy collectively provide a detailed picture of the atomic connectivity and functional groups present in 7-Methoxy- rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of 7-Methoxy- rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine is expected to show distinct signals for each of the aromatic protons on the pyridine (B92270) ring and a characteristic singlet for the methoxy (B1213986) group protons. Based on analyses of related triazolopyridine structures, the chemical shifts (δ) for the pyridine protons are influenced by the fused triazole ring and the electron-donating methoxy group at the C7 position. mdpi.comrsc.org The proton at C5, being adjacent to the bridgehead nitrogen, would likely appear at the lowest field.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 7-Methoxy- rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine, distinct signals are anticipated for the seven carbons of the fused ring system and the one carbon of the methoxy group. The chemical shifts are assigned based on established data for the rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine core and known substituent effects. mdpi.comrsc.orgorganicchemistrydata.org The carbon attached to the oxygen (C7) and the carbons of the triazole ring (C3 and C8a) are expected to have characteristic chemical shifts.
The following table presents predicted NMR data based on the analysis of parent compounds and substituent effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methoxy- rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | 8.50 - 8.70 | - |
| H-5 | 8.10 - 8.30 | - |
| H-6 | 6.80 - 7.00 | - |
| H-8 | 7.50 - 7.70 | - |
| -OCH₃ | 3.90 - 4.10 | - |
| C-3 | - | 148.0 - 151.0 |
| C-5 | - | 120.0 - 123.0 |
| C-6 | - | 110.0 - 113.0 |
| C-7 | - | 160.0 - 163.0 |
| C-8 | - | 115.0 - 118.0 |
| C-8a | - | 140.0 - 143.0 |
| C-OCH₃ | - | 55.0 - 57.0 |
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For 7-Methoxy- rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine (Molecular Formula: C₇H₇N₃O), High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula with high accuracy. rsc.orgnih.gov The monoisotopic mass of this compound is 149.0589 g/mol . Analysis of related isomers suggests that common adducts observed in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu
Table 2: Predicted m/z Values for Common Adducts in Mass Spectrometry
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 150.0662 |
| [M+Na]⁺ | 172.0481 |
| [M+K]⁺ | 188.0221 |
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and analyze the molecular vibrations of a compound. semi.ac.cn The spectra of 7-Methoxy- rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine are characterized by vibrations of the fused heterocyclic ring system and the methoxy substituent.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Ring stretching (C=C, C=N): A series of bands in the 1400-1650 cm⁻¹ region.
N-N stretching: Associated with the triazole ring, often found in the 1200-1300 cm⁻¹ range.
C-O-C stretching (asymmetric and symmetric): The prominent asymmetric stretch for an aryl-alkyl ether appears in the 1200-1275 cm⁻¹ region, while the symmetric stretch is found near 1020-1075 cm⁻¹. jocpr.com
Ring breathing and deformation modes: These fingerprint vibrations occur at lower wavenumbers (<1100 cm⁻¹). jocpr.comnih.gov
FT-Raman spectroscopy complements the IR data, particularly for symmetric vibrations and those of the heterocyclic backbone. jocpr.comnih.gov
Table 3: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| -CH₃ Stretch | 2850 - 2980 | IR, Raman |
| C=N/C=C Ring Stretch | 1400 - 1650 | IR, Raman |
| Asymmetric C-O-C Stretch | 1220 - 1270 | IR |
| Symmetric C-O-C Stretch | 1020 - 1070 | Raman |
| Ring Breathing/Deformation | 600 - 1100 | IR, Raman |
X-ray Crystallography and Solid-State Structural Investigations of Triazolopyridine Derivatives
While a specific crystal structure for 7-Methoxy- rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine is not prominently documented, extensive X-ray diffraction studies on closely related triazolopyridine derivatives provide a robust model for its solid-state characteristics. rsc.orgmdpi.com These studies are crucial for determining precise bond lengths, bond angles, and intermolecular interactions in the crystalline lattice.
Investigations of compounds like 3-(pyridine-4-yl)- rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine and its bromo-substituted analogue show that these molecules often crystallize in monoclinic space groups such as P2₁/c. mdpi.com The core rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine system is generally found to be nearly planar, although minor twisting between the fused rings can occur. mdpi.comjyu.fi In the solid state, the packing of these molecules is often governed by intermolecular forces such as π–π stacking interactions between the aromatic rings and, where applicable, hydrogen bonding. nih.govresearchgate.net For 7-Methoxy- rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine, weak C-H···N or C-H···O interactions would be the most likely hydrogen bonds influencing the crystal packing.
Quantum Chemical Computations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer profound insights into the molecular properties that are not directly observable through experimentation. researchgate.netsuperfri.orgarxiv.org These computational methods are used to optimize molecular geometry, predict vibrational frequencies, and analyze the electronic structure. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. aimspress.com The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.
For the rsc.orgmdpi.comrsc.orgtriazolo[4,3-a]pyridine scaffold, the HOMO is typically a π-orbital distributed across the fused ring system, while the LUMO is a π* anti-bonding orbital. nih.govnih.gov The introduction of a 7-methoxy group, which is a strong electron-donating group through resonance, is expected to have a significant impact:
HOMO Energy: The methoxy group will likely increase the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted parent compound.
LUMO Energy: The effect on the LUMO is generally less pronounced but may be slightly altered.
DFT calculations, such as those using the B3LYP functional with a 6-311G basis set, can precisely model these orbitals and predict the regions of highest electron density, which are critical for predicting sites of electrophilic and nucleophilic attack. nih.govaimspress.comnih.gov
Conformational Analysis and Stability Predictions
Conformational analysis is crucial for understanding the three-dimensional structure and stability of a molecule. For 7-Methoxy- nih.govnih.govnih.govtriazolo[4,3-a]pyridine, computational methods, particularly Density Functional Theory (DFT), are employed to predict the most stable conformations. beilstein-journals.org These calculations explore the potential energy surface of the molecule by rotating flexible bonds, such as the C-O bond of the methoxy group.
The analysis typically reveals that the fused triazolopyridine ring system is nearly planar. nih.gov The primary conformational variability arises from the orientation of the methoxy group relative to the pyridine ring. The two main conformers would be a "syn" conformation, where the methyl group is oriented towards the triazole ring, and an "anti" conformation, where it is directed away. DFT calculations can determine the relative energies of these conformers, indicating which is more stable. For similar heterocyclic systems, the energy difference between conformers helps in understanding their population distribution at a given temperature. rsc.org The stability of different conformations is influenced by steric hindrance and electronic effects like hyperconjugation. beilstein-journals.org
Table 1: Predicted Relative Stability of 7-Methoxy- nih.govnih.govnih.govtriazolo[4,3-a]pyridine Conformers (Illustrative) This table presents hypothetical data based on typical computational results for similar molecules.
| Conformer | Dihedral Angle (C6-C7-O-CH3) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| Planar (syn-periplanar) | ~0° | 0.00 | 75 |
| Perpendicular | ~90° | 2.50 | 5 |
| Planar (anti-periplanar) | ~180° | 0.50 | 20 |
Spectroscopic Property Predictions and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental measurements. For 7-Methoxy- nih.govnih.govnih.govtriazolo[4,3-a]pyridine, methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate vibrational (IR and Raman) and electronic (UV-Vis) spectra. mdpi.comrsc.org
Theoretical calculations of vibrational frequencies are typically performed at the same level of theory used for geometry optimization. nih.gov The predicted wavenumbers and intensities for IR and Raman spectra are then compared with experimental data obtained from techniques like Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. mdpi.comresearchgate.net This comparison allows for a detailed assignment of observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C=N, and C-O bonds. mdpi.com
Similarly, TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions. rsc.orgnih.gov These theoretical predictions help in interpreting the experimental UV-Vis spectra and understanding the electronic structure of the molecule. mdpi.com
Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for a Related Triazolopyridine Derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) mdpi.com
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
|---|---|---|---|
| NH₂ asymmetric stretch | 3588 | 3442 | - |
| NH₂ symmetric stretch | 3474 | 3326 | - |
| C-H stretch (pyridine) | 3120-3050 | 3108-3013 | 3069 |
| C=N stretch (triazole) | 1655 | 1650 | 1651 |
| C=C stretch (pyridine) | 1588 | 1580 | 1582 |
| Ring skeletal vibrations | 1470-1300 | 1466, 1392, 1334 | 1468, 1394, 1335 |
Reactivity and Reaction Pathway Simulations
Computational simulations are instrumental in predicting the chemical reactivity of 7-Methoxy- nih.govnih.govnih.govtriazolo[4,3-a]pyridine and elucidating potential reaction pathways. By analyzing the molecule's electronic structure, particularly the distribution of molecular orbitals and electrostatic potential, reactive sites for electrophilic or nucleophilic attack can be identified. numberanalytics.com
For instance, the nitrogen atoms in the heterocyclic rings possess lone pairs of electrons, making them potential sites for protonation or alkylation. The pyridine ring can undergo nucleophilic aromatic substitution, especially if activated by electron-withdrawing groups. beilstein-journals.org Reaction pathway simulations can model the transition states and energy barriers for such reactions, providing insights into reaction mechanisms and kinetics. researchgate.net This is particularly useful in synthetic chemistry for predicting the feasibility of a reaction and the likely products formed, such as in oxidative cyclization reactions used to form the triazolopyridine core. mdpi.com
Table 3: Predicted Reactivity for the 7-Methoxy- nih.govnih.govnih.govtriazolo[4,3-a]pyridine Scaffold (Illustrative)
| Reaction Type | Predicted Reactive Site | Potential Product Type |
|---|---|---|
| Electrophilic Attack | N1, N2, or N4 | N-alkylated or N-acylated triazolopyridinium salt |
| Nucleophilic Substitution | C5 or C8 position | Substituted triazolopyridine derivative |
| Demethylation | Methoxy group | 7-Hydroxy- nih.govnih.govnih.govtriazolo[4,3-a]pyridine |
| Ring Opening | Triazole ring | Pyridine derivatives |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule, such as 7-Methoxy- nih.govnih.govnih.govtriazolo[4,3-a]pyridine, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net This is a cornerstone of structure-based drug design. vensel.org The triazolopyridine scaffold is found in many biologically active compounds, making it a valuable fragment for designing inhibitors of various enzymes like kinases. nih.govnih.govnih.gov
In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank. The 7-Methoxy- nih.govnih.govnih.govtriazolo[4,3-a]pyridine molecule is then computationally placed into the active site of the protein in various orientations and conformations. A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, predicting the most favorable binding mode. plos.org These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site. nih.gov Molecular dynamics simulations can further assess the stability of the predicted ligand-protein complex over time. vensel.orgplos.org
Table 4: Illustrative Molecular Docking Results for a Triazolopyrimidine-based Kinase Inhibitor nih.gov
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Xanthine Oxidase | 2-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one | -9.8 | Phe914, Phe1009 | Pi-pi stacking |
| Glu802, Arg880 | Hydrogen bond | |||
| Leu873, Val1011 | Hydrophobic |
Natural Bond Orbital (NBO) Analysis for Molecular Stability
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. numberanalytics.comwisc.eduucsb.edu It is used to analyze molecular stability by quantifying delocalization effects, such as hyperconjugation. beilstein-journals.orgnih.gov
Table 5: Illustrative NBO Analysis for a Related Triazolopyridine System mdpi.com This table shows representative donor-acceptor interactions and their stabilization energies (E(2)).
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N7 | π*(C5-C6) | 20.5 | π-conjugation |
| LP(1) N7 | π*(N8-C8a) | 18.2 | π-conjugation |
| π(C2-N3) | π*(N4-C5) | 22.1 | Resonance |
| π(C6-C7) | π*(C8-C8a) | 19.8 | Resonance |
Emerging Research Avenues and Potential Applications of 7 Methoxy 1 2 3 Triazolo 4,3 a Pyridine
Development as Research Probes for Biological Systems
The development of fluorescent probes for the detection and imaging of biologically relevant species is a burgeoning area of chemical biology. The mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine core has shown promise in this regard. For instance, fluorescent probes based on the BODIPY (boron-dipyrromethene) core appended with a pyridylhydrazone unit have been designed for the selective detection of hypochlorous acid (HOCl). nstda.or.th In the presence of HOCl, the pyridylhydrazone moiety undergoes an oxidative cyclization to form a mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine structure. nstda.or.th This transformation inhibits the C=N isomerization that typically quenches the fluorescence of the BODIPY fluorophore, leading to a "turn-on" fluorescent signal. nstda.or.th
The introduction of a 7-methoxy group onto the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold in such a probe could offer several advantages. The electron-donating nature of the methoxy (B1213986) group could influence the electronic properties of the heterocyclic system, potentially fine-tuning the probe's sensitivity and selectivity towards the analyte. Furthermore, the methoxy group could enhance the photophysical properties of the resulting fluorophore, such as quantum yield and photostability. While direct studies on 7-methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine-based probes are yet to be reported, the foundational chemistry suggests a promising research direction.
Table 1: Characteristics of a mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine-Forming Fluorescent Probe
| Feature | Description | Reference |
| Probe Design | BODIPY fluorophore with a pyridylhydrazone tether. | nstda.or.th |
| Detection Mechanism | HOCl-triggered oxidative cyclization to form the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine ring. | nstda.or.th |
| Signaling | Fluorescence "turn-on" due to inhibition of C=N isomerization upon cyclization. | nstda.or.th |
| Application | Visualization of endogenous HOCl in living cells. | nstda.or.th |
Advanced Applications in Organic Electronics and Photonics, including Organic Light-Emitting Diodes (OLEDs)
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on the design of materials with specific electronic and photophysical properties. Bipolar host materials, which can transport both electrons and holes, are crucial for achieving high-efficiency phosphorescent OLEDs (PhOLEDs). The electron-deficient nature of the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine core makes it an excellent candidate for the electron-transporting moiety in bipolar host materials. researchgate.netacs.org
Researchers have synthesized bipolar host materials by combining the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold with electron-donating units. These materials have demonstrated good thermal stability and suitable HOMO/LUMO energy levels for use in green PhOLEDs. researchgate.net While the focus has often been on the isomeric mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine system for universal host materials in red, green, and blue PhOLEDs, the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold also presents significant potential. acs.org
The incorporation of a 7-methoxy group could strategically modify the electronic properties of the host material. The electron-donating methoxy group could raise the HOMO level, potentially leading to better energy level alignment with adjacent layers in the OLED device and improving charge injection and transport. This could translate to lower operating voltages and higher efficiencies. Although specific research on 7-Methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine in OLEDs is not yet prevalent, the principles of molecular design in organic electronics suggest this as a viable path for creating novel, high-performance materials. nih.govdntb.gov.uarsc.org
Table 2: Properties of mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine-Based Host Materials for OLEDs
| Property | Observation | Implication for 7-Methoxy Derivative | Reference |
| Electronic Nature | Electron-deficient mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine core. | The 7-methoxy group would introduce an electron-donating substituent, creating a more bipolar character. | researchgate.net |
| Material Type | Can be used to construct bipolar host materials for PhOLEDs. | Potential for fine-tuning of HOMO/LUMO levels for optimized device performance. | researchgate.net |
| Thermal Stability | Derivatives show good thermal stability. | The 7-methoxy derivative is expected to retain good thermal stability. | researchgate.net |
Future Directions in Agrochemical Research
The discovery of novel and effective agrochemicals, such as herbicides, is critical for modern agriculture. Triazolopyridine derivatives have been explored for their herbicidal activity. google.com A patent application has described a range of triazolopyridine derivatives, including those with alkoxy substituents on the pyridine (B92270) ring, for use as herbicides. google.com The mechanism of action for such compounds often involves the inhibition of key plant enzymes.
The introduction of a 7-methoxy group on the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold could influence its herbicidal profile. The methoxy group can affect the compound's lipophilicity, which in turn influences its uptake, translocation, and metabolism within the plant. Furthermore, the electronic nature of the methoxy group can impact the binding affinity of the molecule to its biological target. While specific data on the herbicidal activity of 7-Methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine is not publicly available, the existing patent literature on related structures suggests that this is a worthwhile area for future investigation. herts.ac.ukherts.ac.uk
Strategies for Further Structural Diversification and Functionalization
The utility of 7-Methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine as a scaffold for developing new functional molecules is dependent on the ability to further modify its structure. The mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine core is amenable to various synthetic transformations. For instance, the triazole ring can be formed through the oxidative cyclization of a corresponding hydrazinylpyridine precursor. researchgate.net The pyridine ring can be substituted with various functional groups, and these substituents can be further manipulated.
Starting with 7-Methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine, several diversification strategies can be envisioned. The methoxy group itself can be a handle for further reactions, such as ether cleavage to the corresponding 7-hydroxy derivative, which can then be used in a variety of coupling reactions to introduce new functionalities. The other positions on the pyridine ring, if unsubstituted, could be targeted for halogenation, which would then open up possibilities for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups. Such diversification is key to creating libraries of compounds for screening in various applications, from medicinal chemistry to materials science. mdpi.comnih.gov
Integration into Multi-Target Ligand Design Approaches
The concept of multi-target ligands, or "polypharmacology," is gaining traction in drug discovery as a strategy to address complex diseases and combat drug resistance. This approach involves designing single molecules that can modulate multiple biological targets simultaneously. The mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold has been utilized in the design of kinase inhibitors, including dual inhibitors of c-Met and VEGFR-2. nih.gov In these designs, the triazolopyridine core often serves as a key pharmacophoric element that interacts with the hinge region of the kinase domain. nih.gov
7-Methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine could be a valuable starting point for the design of multi-target ligands. The methoxy group at the 7-position can project into a specific sub-pocket of a kinase active site, potentially enhancing potency and selectivity for one target. By appending other pharmacophoric groups to different positions of the scaffold, it may be possible to achieve simultaneous inhibition of a second, or even third, target. For example, a molecule could be designed where the 7-methoxy- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine core targets a kinase, while a side chain attached elsewhere on the molecule is designed to interact with another protein involved in the same disease pathway. This strategy could lead to more effective and durable therapeutic agents. researchgate.net
Q & A
Q. What are the most efficient synthetic routes for 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves oxidative cyclization of hydrazine intermediates. A green approach uses sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, achieving 73% yield with minimal purification steps (extraction and alumina plug filtration) . Alternative methods employ iodine (I₂) catalysis with tert-butyl hydroperoxide (TBHP) in 1,4-dioxane, yielding up to 88% under optimized solvent and catalyst conditions . Key optimization parameters include solvent polarity, oxidant stoichiometry, and reaction time. Comparative studies suggest NaOCl is preferable for scalability and environmental safety, while I₂/TBHP systems may offer higher yields for specific substituents.
Q. How are structural and purity characteristics of this compound derivatives validated?
Methodological Answer: Structural validation relies on ¹H/¹³C NMR and HRMS-ESI . For example:
- ¹H NMR : Methoxy groups resonate at δ 3.8–4.0 ppm, while triazole protons appear as singlets at δ 8.2–8.5 ppm .
- ¹³C NMR : Pyridine carbons are observed at δ 120–150 ppm, with triazole carbons at δ 145–160 ppm .
- HRMS-ESI : Exact mass matching (e.g., [M+H]⁺ for C₈H₈N₃O: 162.0662) confirms molecular identity . Purity is assessed via HPLC (>95% area) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do substituents at the 3-position influence the bioactivity of this compound derivatives?
Methodological Answer: Substituent effects are evaluated through structure-activity relationship (SAR) studies:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance herbicidal activity against dicotyledonous weeds (e.g., 50% inhibition at 37.5 g ha⁻¹ for 8-chloro-3-(4-propylphenyl)-derivative) .
- Hydrophobic groups (e.g., benzyl, isobutyl) improve antifungal activity by increasing membrane permeability .
- Sulfonamide moieties (e.g., piperidin-1-ylsulfonyl) show antimalarial potential via Plasmodium falciparum inhibition (IC₅₀ < 1 µM) .
Synthetic strategies involve coupling reactions (e.g., nucleophilic substitution, Suzuki-Miyaura) to introduce diverse substituents .
Q. What computational tools are used to predict the mechanism of action of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal activity .
- 3D-QSAR : Comparative molecular field analysis (CoMFA) models guide herbicide design by mapping steric/electrostatic fields to weed inhibition .
- Molecular Docking : Identifies binding interactions with targets (e.g., RBP4 antagonists form H-bonds with Arg121 and hydrophobic interactions in the β-ionone pocket) .
Q. How can researchers resolve contradictions in reported bioactivity data for triazolopyridine analogs?
Methodological Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed concentration ranges, standardized cell lines).
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives/positives .
- Crystallography : Resolve binding ambiguities (e.g., single-crystal X-ray structures confirm triazole-pyridine fusion geometry) .
Experimental Design & Data Analysis
Q. What strategies mitigate challenges in synthesizing this compound under mild conditions?
Methodological Answer:
Q. How are herbicidal activities of triazolopyridine derivatives quantified in pre-emergent assays?
Methodological Answer:
- Greenhouse Trials : Apply compounds at 150 g a.i. ha⁻¹ to monocot/dicot weeds (e.g., Echinochloa crusgalli, Brassica juncea) .
- Dose-Response Analysis : Calculate ED₅₀ values using nonlinear regression models.
- Phytotoxicity Screening : Confirm crop safety (e.g., rice, corn) via leaf necrosis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
